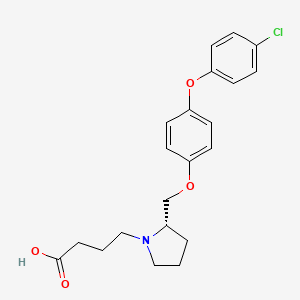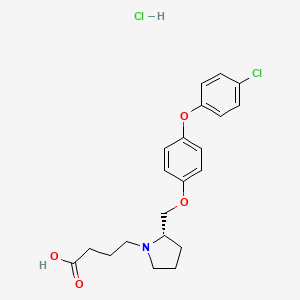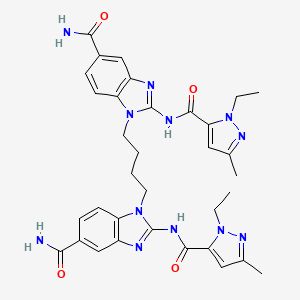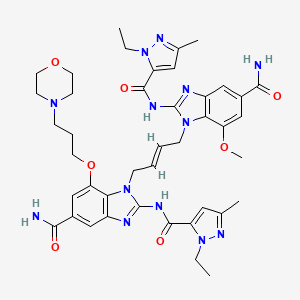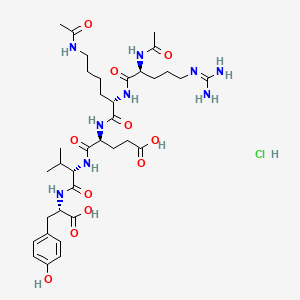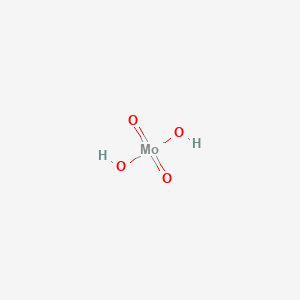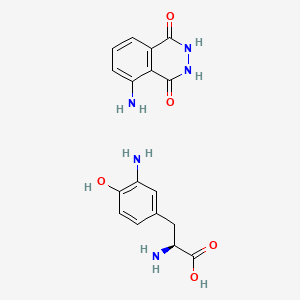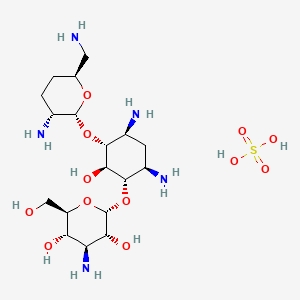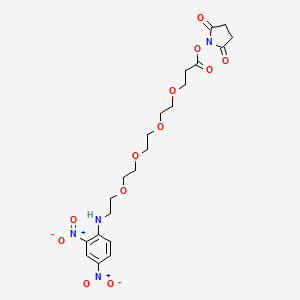
DNP-PEG4-NHS-Ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNP-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as an amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies
Biology: Employed in the study of protein interactions and labeling of biomolecules
Medicine: Utilized in the development of diagnostic assays and therapeutic agents
Industry: Applied in the production of various bioconjugates and as a FRET quencher paired with tryptophan or tyrosine
Wirkmechanismus
Target of Action
The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .
Mode of Action
DNP-PEG4-NHS ester contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.
Biochemical Pathways
It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.
Pharmacokinetics
The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.
Result of Action
The primary result of the action of DNP-PEG4-NHS ester is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .
Action Environment
The action of DNP-PEG4-NHS ester is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .
Biochemische Analyse
Biochemical Properties
DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . The NHS ester terminal group readily reacts with primary amines to form a stable amide bond . This interaction with primary amines is a key feature of its biochemical properties.
Cellular Effects
Given its ability to form stable amide bonds with primary amines, it is likely that it can interact with a variety of cellular proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of DNP-PEG4-NHS ester primarily involves its reaction with primary amines to form stable amide bonds . This allows it to bind to a variety of biomolecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
Its stability and potential for long-term effects on cellular function make it a valuable tool for biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-NHS ester typically involves the reaction of a PEG linker with a DNP moiety and an NHS ester. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the maintenance of low temperatures to prevent degradation of the NHS ester .
Industrial Production Methods
Industrial production of DNP-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at temperatures below -15°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
DNP-PEG4-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and is commonly used in bioconjugation processes.
Common Reagents and Conditions
Reagents: Primary amines, DMSO
Conditions: Low temperatures, typically below -15°C, to prevent degradation of the NHS ester
Major Products
The major product of the reaction between DNP-PEG4-NHS ester and primary amines is a stable amide bond, which is often used to conjugate the DNP moiety to various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DNP-X SE: Another DNP-containing compound but with lower water solubility compared to DNP-PEG4-NHS ester
DNP-dPEG4-NHS Ester: Similar to DNP-PEG4-NHS ester but with slight variations in the PEG linker length.
Uniqueness
DNP-PEG4-NHS ester stands out due to its superior water solubility and its ability to form stable amide bonds with primary amines. This makes it highly effective for use in bioconjugation and labeling applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCCBKQAMCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



